Protein Hydrolyzates, Yeast are derived from the enzymatic or autolytic breakdown of yeast proteins, primarily from species such as Saccharomyces cerevisiae. These hydrolyzates contain a mixture of amino acids, peptides, and other bioactive compounds, making them valuable in various applications, particularly in food and cosmetic industries. They are recognized for their nutritional benefits and functional properties, including enhancing solubility and flavor in food products.
Yeast protein hydrolyzates are typically sourced from yeast cells, which can be subjected to processes like autolysis or enzymatic hydrolysis. The primary types of yeast used include brewer's yeast and baker's yeast. The hydrolyzates can also be produced using non-yeast proteins in combination with yeast to enhance flavor and nutritional profiles .
Yeast protein hydrolyzates can be classified based on the method of preparation:
The synthesis of yeast protein hydrolyzates typically involves two main methods: autolysis and enzymatic hydrolysis.
The conditions for enzymatic hydrolysis typically include:
The enzymatic process often involves:
Yeast protein hydrolyzates comprise a complex mixture of peptides and free amino acids resulting from protein degradation. The molecular weight distribution varies based on the extent of hydrolysis, with smaller peptides generally being more bioavailable.
The average molecular weight of peptides in yeast protein hydrolyzates can range from 200 Da to several kDa, depending on the enzyme used and the duration of hydrolysis. The degree of hydrolysis is often quantified using parameters like the Degree of Hydrolysis (DH), which indicates the percentage of cleaved peptide bonds .
The primary chemical reactions involved in producing yeast protein hydrolyzates include:
During enzymatic treatment, various factors such as temperature, pH, and enzyme concentration influence the efficiency and selectivity of peptide bond cleavage. For example, endoproteases generally exhibit higher efficiency compared to exoproteases due to their ability to cleave internal peptide bonds more effectively .
The mechanism by which yeast protein hydrolyzates exert their effects involves:
Studies demonstrate that enzymatically treated yeast proteins show significantly improved solubility—up to threefold compared to untreated proteins—due to structural changes induced during hydrolysis .
Hydrolyzed yeast products are noted for their antioxidant properties due to the presence of glutathione and other bioactive compounds .
Yeast protein hydrolyzates find applications across various fields:
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